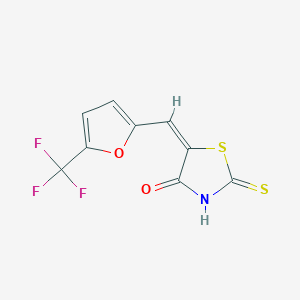

2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one

Description

Properties

Molecular Formula |

C9H4F3NO2S2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

(5E)-2-sulfanylidene-5-[[5-(trifluoromethyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C9H4F3NO2S2/c10-9(11,12)6-2-1-4(15-6)3-5-7(14)13-8(16)17-5/h1-3H,(H,13,14,16)/b5-3+ |

InChI Key |

HEKBMTWJFJGDND-HWKANZROSA-N |

Isomeric SMILES |

C1=C(OC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=S)S2 |

Canonical SMILES |

C1=C(OC(=C1)C(F)(F)F)C=C2C(=O)NC(=S)S2 |

Origin of Product |

United States |

Preparation Methods

One-Pot Multicomponent Reaction

A common method for synthesizing this compound involves a one-pot multicomponent reaction. This approach is efficient and eco-friendly, often employing green chemistry catalysts.

-

- Fluorinated aromatic aldehyde (providing the trifluoromethyl-furan moiety)

- Active methylene compounds

- Catalysts (e.g., lemon juice as a green catalyst)

Reaction Mechanism :

The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final thiazolidinone product. The use of green catalysts like lemon juice promotes environmentally friendly practices while maintaining high yields.-

- Solvent type and volume

- Reaction temperature

- Catalyst concentration

This method is advantageous due to its simplicity and reduced environmental impact.

Conventional Heating Method

The conventional heating method involves refluxing the reactants under acidic or basic conditions.

-

- Reagents: Aromatic aldehyde, thioglycolic acid, and ammonium thiocyanate

- Solvent: Ethanol or acetic acid

- Temperature: Reflux conditions (70–110°C)

Procedure :

The reaction mixture is stirred at elevated temperatures until completion, monitored by thin-layer chromatography (TLC). The product is then purified via recrystallization or column chromatography.Yield :

This method typically provides moderate to high yields depending on the reaction time and purity of the starting materials.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is a modern approach that enhances reaction rates and reduces energy consumption.

-

- Ultrasonic irradiation (35 kHz frequency)

- Reagents: Aromatic aldehyde, thioglycolic acid, and base (e.g., potassium carbonate)

- Solvent: Water or ethanol

-

- Shorter reaction times (minutes instead of hours)

- High yields (up to 95%)

- Energy-efficient process

This method is particularly useful for scaling up synthesis while maintaining environmental sustainability.

Microwave-Assisted Synthesis

Microwave irradiation has been explored as an alternative energy source for synthesizing thiazolidinones.

-

- Microwave power: ~200 W

- Reagents: Aromatic aldehyde, thioglycolic acid, and amines

- Catalyst: Zeolite or vanadyl sulfate

- Solvent: Acetonitrile

Procedure :

The reactants are mixed in a microwave reactor, and the reaction proceeds rapidly under controlled heating. This method improves reaction efficiency and reduces solvent usage.Yield :

High yields are achieved within minutes due to uniform heating and enhanced molecular interactions.

Data Table: Comparative Analysis of Preparation Methods

| Method | Reaction Time | Temperature | Catalyst/Conditions | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| One-Pot Multicomponent | ~1–3 hours | Room temperature or reflux | Lemon juice (green catalyst) | ~85–95 | Low |

| Conventional Heating | ~2–4 hours | Reflux (70–110°C) | Acidic/basic medium | ~70–90 | Moderate |

| Ultrasound-Assisted | ~1–10 minutes | Room temperature | Potassium carbonate | ~90–95 | Low |

| Microwave-Assisted | ~10–30 minutes | Controlled (~200 W) | Zeolite/vanadyl sulfate | ~90–95 | Low |

Notes on Optimization

- Catalyst Selection : Green catalysts like lemon juice or vanadyl sulfate enhance yield while reducing toxic by-products.

- Solvent Choice : Using water or ethanol as solvents aligns with green chemistry principles.

- Monitoring Reaction Progress : TLC is commonly used to ensure completion of the reaction.

- Purification Techniques : Recrystallization from ethanol or column chromatography ensures high purity.

Chemical Reactions Analysis

2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives with reduced functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the furan ring are replaced by nucleophiles such as amines or thiols.

Condensation: The thiazolidinone moiety can participate in condensation reactions with various aldehydes or ketones, forming new heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as acids, bases, and transition metal complexes .

Scientific Research Applications

2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new pharmaceuticals and agrochemicals.

Medicine: Research has shown that the compound has potential therapeutic applications, such as anti-inflammatory and anticancer activities. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodanine derivatives exhibit diverse functionalities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Key Findings

Electronic Effects: The –CF₃ group in the target compound enhances electron-withdrawing properties compared to azulene (–C₁₀H₉) or chlorophenyl (–C₆H₄Cl) substituents. This may improve oxidative stability and alter redox potentials in electrochemical applications .

Biological Activity: Chlorophenyl-substituted rhodanines show notable antifungal and anticancer activity, while azulene derivatives prioritize metal ion detection .

Electrochemical Behavior :

- Azulene-containing rhodanines form polymer-modified electrodes with selective Pb(II) detection, attributed to the azulene’s dual electron-rich/poor regions .

- The –CF₃ group’s inductive effects may shift oxidation/reduction peaks in cyclic voltammetry (CV), though specific data for the target compound are lacking .

Biological Activity

2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and metabolic disorders. The following sections detail the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazolidinone core, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that structural modifications on thiazolidinones significantly influenced their anticancer activity. Specifically, compounds with electron-donating groups showed enhanced activity in cell cycle-dependent assays against leukemia cell lines .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 (human leukemia) | 15.2 | Induction of apoptosis |

| 4-Chlorophenyl derivative | HL-60 | 12.3 | Cell cycle arrest |

| 4-Methoxy derivative | K562 (chronic myeloid leukemia) | 18.7 | Inhibition of proliferation |

Anti-Diabetic Activity

The thiazolidinone scaffold has been explored for its ability to modulate insulin sensitivity. Studies suggest that derivatives can inhibit protein phosphatases involved in insulin signaling pathways, potentially offering therapeutic benefits for type II diabetes management . In particular, the inhibition of protein tyrosine phosphatase IB (PTP1B) has been linked to improved glucose homeostasis.

Case Study: PTP1B Inhibition

In a preclinical model, administration of a thiazolidinone derivative demonstrated significant reductions in blood glucose levels without inducing hypoglycemia, indicating a selective action on insulin signaling pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, particularly at the G1/S phase transition, leading to reduced proliferation rates in tumor cells.

- Enzyme Inhibition : The compound acts as an inhibitor of specific phosphatases, enhancing insulin receptor signaling and improving metabolic profiles in diabetic models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.